9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine
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Overview
Description
“9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzoxepine core fused with a pyridine ring, and it is substituted with a methylpiperazine and a trimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine” typically involves multi-step organic reactions. The process may start with the preparation of the benzoxepine core, followed by the introduction of the pyridine ring. The methylpiperazine and trimethoxyphenyl groups are then added through substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors, continuous flow systems, and automated synthesis machines to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could occur at the benzoxepine core.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups to the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. For instance, it might bind to a particular enzyme or receptor, altering its activity. The exact pathways would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Methylpiperazin-1-yl)-4-phenyl-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine
- 9-(4-Methylpiperazin-1-yl)-4-(3,4-dimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine
Uniqueness
The presence of the trimethoxyphenyl group in “9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine” may confer unique chemical properties, such as increased stability or specific binding affinity to certain biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C27H31N3O4 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
9-(4-methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine |
InChI |
InChI=1S/C27H31N3O4/c1-29-8-10-30(11-9-29)19-5-6-21-23-17-28-16-22(20(23)7-12-34-24(21)15-19)18-13-25(31-2)27(33-4)26(14-18)32-3/h5-6,13-17H,7-12H2,1-4H3 |
InChI Key |
MMQQLUARMBFVKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)C4=CN=CC(=C4CCO3)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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